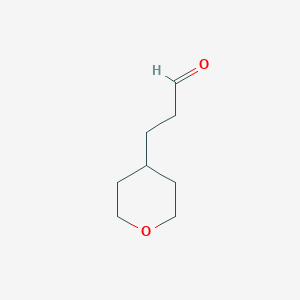

3-(Oxan-4-yl)propanal

Description

BenchChem offers high-quality 3-(Oxan-4-yl)propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Oxan-4-yl)propanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-5-1-2-8-3-6-10-7-4-8/h5,8H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQGHLGJSCIVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952685-59-5 | |

| Record name | 3-(oxan-4-yl)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Oxan-4-yl)propanal structure and nomenclature

Structural Elucidation, Synthetic Pathways, and Pharmacophore Applications

Executive Summary

3-(Oxan-4-yl)propanal (CAS: 952685-59-5) represents a critical aliphatic aldehyde building block in medicinal chemistry. Characterized by a tetrahydropyran (oxane) ring tethered to a reactive aldehyde via a saturated ethyl spacer, this molecule serves as a versatile "linker" scaffold. Its structural significance lies in the oxane ring's ability to mimic saturated nitrogen heterocycles (like piperidines) while altering lipophilicity (LogP) and metabolic stability profiles. This guide provides a rigorous analysis of its nomenclature, synthesis, and application in reductive amination workflows.

Structure and Nomenclature

1.1 IUPAC Systematic Definition

The nomenclature of this compound often causes confusion due to the interchangeability of "oxane" and "tetrahydropyran" in literature.

-

Preferred IUPAC Name (PIN): 3-(Oxan-4-yl)propanal

-

Molecular Formula: C

H -

Molecular Weight: 142.20 g/mol

Nomenclature Breakdown:

-

Principal Functional Group: The aldehyde (-CHO) takes precedence, defining the parent chain as "propanal" (3 carbons).[3]

-

Numbering: The carbonyl carbon of the aldehyde is C1. The alkyl chain is numbered C1–C2–C3.

-

Substituent: The cyclic ether is attached at C3 of the propanal chain.

-

Ring Naming:

1.2 Conformational Analysis

The oxane ring predominantly adopts a chair conformation . The 3-propanal side chain at position 4 prefers the equatorial orientation to minimize 1,3-diaxial interactions, specifically avoiding steric clash with the axial protons at C2 and C6.

Graphviz Diagram: Structural Connectivity & Numbering

Figure 1: Structural connectivity emphasizing the electrophilic head and the lipophilic ether tail.

Synthetic Pathways[7]

Direct commercial sourcing of 3-(oxan-4-yl)propanal can be inconsistent. Therefore, in-house synthesis via homologation of commercially available precursors is a standard protocol. The most robust route proceeds from Tetrahydropyran-4-carbaldehyde (4-formyl-THP) via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction, followed by reduction.

2.1 Protocol: C2-Homologation Route

This method extends the 4-formyl-THP (C6) to the target C8 aldehyde.

Step-by-Step Methodology:

-

Olefination (Chain Extension):

-

Reagents: Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq), THF, 0°C to RT.

-

Mechanism:[8][9] Deprotonation of the phosphonate yields a carbanion that attacks the aldehyde, forming an

-unsaturated ester (Ethyl 3-(oxan-4-yl)acrylate). -

QC Check: Monitor disappearance of aldehyde peak (~9.8 ppm) via

H-NMR.

-

-

Hydrogenation (Saturation):

-

Reagents: H

(1 atm), 10% Pd/C, Ethanol. -

Process: Reduces the alkene to a single bond. The ester group remains intact.

-

Product: Ethyl 3-(oxan-4-yl)propanoate.

-

-

Reduction to Alcohol:

-

Reagents: LiAlH

(THF) or LiBH -

Process: Converts the ester to 3-(oxan-4-yl)propan-1-ol.

-

Critical Control: Ensure anhydrous conditions to prevent over-reduction or workup emulsions.

-

-

Oxidation to Aldehyde (Target Generation):

-

Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride).

-

Rationale: Avoids over-oxidation to the carboxylic acid (which occurs with Jones reagent).

-

Purification: Flash chromatography (Hexane/EtOAc). Aldehydes are prone to oxidation; store under Argon at -20°C.

-

Graphviz Diagram: Synthesis Workflow

Figure 2: Stepwise synthetic pathway from commercially available 4-formyl-THP.

Reactivity & Applications in Drug Discovery[8]

The primary utility of 3-(oxan-4-yl)propanal is as a latent alkylating agent via reductive amination.

3.1 Reductive Amination

This aldehyde reacts with primary or secondary amines to form imines/iminiums, which are subsequently reduced to amines. This installs the -(CH2)3-(Oxan-4-yl) motif.[1]

-

Reagents: Amine (R-NH

), NaBH(OAc) -

Advantage: The oxane ring acts as a bioisostere for cyclohexane or N-Boc-piperidine groups. It lowers LogP (increasing solubility) compared to cyclohexane and eliminates the basic nitrogen of piperidine, reducing hERG liability in cardiac safety profiles.

3.2 Quantitative Data: Physicochemical Properties

Predicted values based on structure-activity relationship (SAR) models.

| Property | Value | Source/Method |

| Boiling Point | ~220–225 °C (760 mmHg) | Predicted (ACD/Labs) |

| Density | 0.98 ± 0.05 g/cm | Predicted |

| LogP | 0.85 | Consensus LogP |

| Flash Point | ~85 °C | Estimated |

| Solubility | Soluble in DCM, THF, MeOH; Sparingly soluble in water | Empirical |

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Oxane/THP Synthesis: L. Liu, et al. (2016). "Brønsted Acid Catalyzed Stereoselective Synthesis of Tetrahydropyrans." Journal of the American Chemical Society, 138(34), 10822–10825.

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Compound Registry: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57449683, 3-(Oxan-4-yl)propanal.

Sources

- 1. 3-(Oxan-4-yl)propanal | C8H14O2 | CID 57449683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. Propionaldehyde - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Tetrahydropyran-4-carbaldehyde | 50675-18-8 [chemicalbook.com]

- 6. CAS 887588-90-1 | 3-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid - Synblock [synblock.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Tetrahydropyran synthesis [organic-chemistry.org]

- 9. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

3-(Oxan-4-yl)propanal CAS number 952685-59-5

CAS Number: 952685-59-5 IUPAC Name: 3-(Tetrahydro-2H-pyran-4-yl)propanal Synonyms: 3-(Tetrahydropyran-4-yl)propionaldehyde; 4-Tetrahydropyranylpropanal[1]

Executive Summary

3-(Oxan-4-yl)propanal (CAS 952685-59-5) is a specialized aliphatic aldehyde intermediate used primarily in medicinal chemistry and advanced organic synthesis.[1] Structurally, it consists of a saturated tetrahydropyran (oxan) ring tethered to a reactive propanal chain. This compound serves as a critical "sp³-rich" building block, allowing drug developers to introduce the tetrahydropyran motif—a proven bioisostere for cyclohexyl or phenyl rings—into lead compounds.[1] Its incorporation often modulates physicochemical properties, specifically lowering lipophilicity (LogP) while maintaining steric bulk, thereby improving metabolic stability and aqueous solubility in drug candidates.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The compound is characterized by the presence of an ether oxygen within a six-membered saturated ring, imparting distinct polarity compared to its carbocyclic analogs.

Table 1: Core Chemical Specifications

| Property | Specification |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.19 g/mol |

| Exact Mass | 142.0994 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (Predicted) | 220–225 °C (at 760 mmHg) |

| Density (Predicted) | ~1.01 g/cm³ |

| LogP (Predicted) | 0.8 – 1.2 (Moderate Lipophilicity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water |

| Reactive Moiety | Terminal Aldehyde (-CHO) |

Synthesis & Manufacturing Methodology

While specific industrial "recipes" for this CAS are proprietary, the most robust and scientifically grounded synthesis route utilizes a Horner-Wadsworth-Emmons (HWE) homologation strategy starting from the commercially available tetrahydropyran-4-carbaldehyde.[1] This route ensures high regioselectivity and avoids the formation of inseparable isomers.

Retrosynthetic Analysis

The target molecule, a 3-substituted propanal, can be disconnected at the C2-C3 bond via hydrogenation of an α,β-unsaturated ester, which is derived from the corresponding aldehyde.[1]

Step-by-Step Synthesis Protocol[1]

Step 1: Horner-Wadsworth-Emmons Olefination [1]

-

Reagents: Tetrahydropyran-4-carbaldehyde, Triethyl phosphonoacetate, NaH (or DBU/LiCl).[1]

-

Solvent: Anhydrous THF or MeCN.

-

Conditions: 0°C to Room Temperature, N₂ atmosphere.

-

Mechanism: The phosphonate carbanion attacks the aldehyde carbonyl.[2][3] The resulting intermediate eliminates diethyl phosphate to yield the α,β-unsaturated ester, primarily in the E-configuration.[1]

-

Outcome: Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate.[1]

Step 2: Catalytic Hydrogenation

-

Reagents: H₂ (1 atm or balloon), Pd/C (10% w/w).

-

Solvent: Ethanol or Ethyl Acetate.

-

Conditions: Ambient temperature, 4–12 hours.

-

Mechanism: Syn-addition of hydrogen across the alkene double bond saturates the chain.

-

Outcome: Ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate.

Step 3: Reduction to Alcohol

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride) or LiBH₄.

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Conditions: 0°C, careful quenching (Fieser method).

-

Outcome: 3-(Tetrahydro-2H-pyran-4-yl)propan-1-ol.[1]

Step 4: Oxidation to Aldehyde

-

Reagents: Swern Oxidation conditions (DMSO, Oxalyl Chloride, Et₃N) or Dess-Martin Periodinane (DMP).[1]

-

Solvent: DCM (Dichloromethane).

-

Conditions: -78°C (Swern) or RT (DMP).

-

Critical Note: Avoid over-oxidation to the carboxylic acid by controlling temperature and stoichiometry.

-

Outcome: 3-(Oxan-4-yl)propanal (Target) .

Synthesis Workflow Diagram[12]

Figure 1: Step-wise synthetic pathway from the C1-aldehyde precursor to the C3-homologated target.

Applications in Drug Discovery[1][3]

The "Tetrahydropyran Effect"

In medicinal chemistry, 3-(Oxan-4-yl)propanal is utilized to introduce the tetrahydropyran (THP) ring.[1] This moiety is a critical bioisostere for the cyclohexane ring.

-

LogP Modulation: The ether oxygen lowers the lipophilicity (LogP) of the molecule by approximately 1.0–1.5 units compared to a cyclohexane equivalent. This is crucial for improving oral bioavailability and solubility (Lipinski's Rule of 5).

-

Metabolic Stability: The THP ring is generally metabolically robust, unlike alkyl chains which are prone to oxidation, or phenyl rings which can be susceptible to hydroxylation.

Functionalization Logic

The terminal aldehyde serves as a versatile "warhead" for further elaboration:

-

Reductive Amination: Reaction with primary or secondary amines (using NaBH(OAc)₃) yields tertiary amines, common in GPCR ligands and kinase inhibitors.

-

Wittig/Julia Olefination: Extension of the carbon chain to form complex linkers.

-

Strecker Synthesis: Conversion to α-amino acids containing the THP side chain.[1]

Handling, Stability, and Safety

Storage Protocols[13]

-

Oxidation Sensitivity: Like all aliphatic aldehydes, this compound is prone to autoxidation to the corresponding carboxylic acid (3-(oxan-4-yl)propanoic acid) upon exposure to air.[1]

-

Recommendation: Store under an inert atmosphere (Argon or Nitrogen) at -20°C.

-

Shelf-Life: 6–12 months if properly sealed and stored cold.[1]

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Handle in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

-

Horner-Wadsworth-Emmons Reaction Protocol. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Tetrahydropyran Derivatives. Beilstein Journal of Organic Chemistry, 2016, 12, 2093–2098.[1] Available at: [Link]

-

Tetrahydropyran as a Bioisostere. Journal of Medicinal Chemistry, "Bioisosterism: A Rational Approach in Drug Design", 2011.[1] (General reference for THP properties in drug design).

Sources

Investigating the Potential Biological Activity of 3-(Oxan-4-yl)propanal Derivatives

This guide outlines a technical framework for investigating 3-(Oxan-4-yl)propanal (IUPAC: 3-(tetrahydro-2H-pyran-4-yl)propanal).[1] This molecule represents a "privileged intermediate"—a scaffold combining the physicochemical benefits of the tetrahydropyran (THP) ring with a reactive C3-aldehyde tether, ideal for accessing diverse chemical space in drug discovery.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.[1]

Part 1: Executive Summary & Pharmacophore Rationale

The "Silent" Scaffold

In modern medicinal chemistry, the tetrahydropyran-4-yl (THP) moiety is a celebrated bioisostere of the cyclohexyl group.[1] While cyclohexyl groups provide lipophilic bulk for hydrophobic pocket filling, they often suffer from high logP (lipophilicity) and metabolic liability. The THP ring introduces an ether oxygen, lowering logP by ~1.0 unit and acting as a weak hydrogen bond acceptor, thereby improving aqueous solubility and metabolic stability without sacrificing steric volume.

3-(Oxan-4-yl)propanal extends this pharmacophore with a three-carbon aldehyde tether .[1] This specific linker length is critical:

-

C1 (Formyl): Too rigid; steric clash with the receptor surface.

-

C2 (Acetaldehyde): Often unstable; prone to elimination.[1]

-

C3 (Propanal): Optimal flexibility.[1] It allows the THP "head" to bury into a hydrophobic pocket while the "tail" (derivatized aldehyde) engages polar residues or solvent-exposed regions.[1]

Target Potential

Derivatives of this scaffold are particularly relevant for:

-

GPCRs (Chemokine Receptors): CCR5 and CCR2 antagonists often feature a basic amine linked to a lipophilic spacer (e.g., TAK-779 intermediates).

-

Sigma Receptors: Sigma-1 ligands frequently utilize THP-alkyl-amine motifs for neuroprotection.[1]

-

Metabolic Enzymes: Inhibitors of 11β-HSD1 often require a bulky lipophilic group (THP) connected to a polar warhead.[1]

Part 2: Synthetic Strategy & Library Design

To investigate biological activity, one cannot screen the aldehyde directly (due to reactivity/toxicity). The strategy relies on Divergent Synthesis to generate three distinct libraries.[1]

The Core Synthesis (Accessing the Aldehyde)

If not commercially available, the core is synthesized from tetrahydro-4H-pyran-4-one.[1]

Caption: Figure 1. Synthetic route to the 3-(Oxan-4-yl)propanal core via Wittig homologation strategies.

Divergent Library Generation

The aldehyde is the "branch point" for three primary chemical series.

| Series | Reaction Type | Target Motif | Potential Biological Application |

| A | Reductive Amination | Secondary/Tertiary Amines | GPCRs, Ion Channels (hERG avoidance via THP) |

| B | Oxidation + Amidation | Amides / Peptidomimetics | Protease Inhibitors, Metabolic Enzymes |

| C | Multicomponent (Ugi) | Diversity-Oriented Synthesis (DOS) for phenotypic screens |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Reductive Amination (Series A)

Objective: Generate a library of 96 amine derivatives for GPCR screening.

Reagents:

-

Scaffold: 3-(Oxan-4-yl)propanal (0.1 M in DCE).[1]

-

Amine Set: Diverse secondary amines (morpholines, piperazines, spiro-cycles).

-

Reductant: Sodium triacetoxyborohydride (STAB).[1]

Step-by-Step Methodology:

-

Preparation: In a 96-well deep-well plate, dispense 100 µL of amine solution (1.2 eq) into each well.

-

Scaffold Addition: Add 100 µL of 3-(Oxan-4-yl)propanal solution (1.0 eq).

-

Imine Formation: Shake at Room Temperature (RT) for 30 mins. Validation point: Solution may warm slightly; ensure no precipitation.

-

Reduction: Add 1.5 eq of STAB (solid or slurry in DCE). Seal plate and shake for 16 hours.

-

Quench: Add 100 µL saturated NaHCO₃.

-

Extraction: Extract with DCM (3x). Pass organic layer through a phase separator frit.[1]

-

QC: Evaporate solvent. Analyze 5 random wells via LC-MS. Success Criterion: >85% conversion to M+H product.

Protocol B: Evaluation of Metabolic Stability (Microsomal Stability)

Rationale: THP is used to improve stability.[1] This assay confirms if the propyl linker introduces a "soft spot" for metabolism.[1]

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[2]

-

Sampling: Aliquot at 0, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).-

Target:

indicates a stable scaffold.[1]

-

Part 4: Biological Evaluation Workflow

The investigation follows a strict logic gate system. Compounds only progress if they pass the previous gate.

Caption: Figure 2. Screening cascade for THP-propyl derivatives, prioritizing safety and developability early.

Part 5: Quantitative Data Presentation

When reporting results for this scaffold, use the following standardized table format to allow direct comparison of the "THP Effect" vs. a Cyclohexyl control.

Table 1: Structure-Activity Relationship (SAR) & Property Comparison

| Compound ID | R-Group (Amine) | Core Ring | LogD (pH 7.[1]4) | Solubility (µM) | Target IC50 (nM) |

| THP-01 | 4-F-Piperidine | Tetrahydropyran | 2.1 | >250 | 45 |

| CHX-01 (Control) | 4-F-Piperidine | Cyclohexane | 3.4 | <10 | 40 |

| THP-02 | Morpholine | Tetrahydropyran | 1.2 | >500 | 120 |

Interpretation: If THP-01 maintains potency comparable to CHX-01 but shows significantly lower LogD and higher solubility, the scaffold is validated as a superior bioisostere.[1]

Part 6: References

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Context: Ether-containing rings as lipophilicity modulators).[1]

-

Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link[1]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link[1]

Sources

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It prioritizes practical application, mechanistic insight, and reproducible methodologies.

Executive Summary

3-(Oxan-4-yl)propanal (CAS: 952685-59-5), also known as 3-(tetrahydro-2H-pyran-4-yl)propanal, is a critical aliphatic aldehyde intermediate used in the synthesis of pharmaceutical candidates.[1][2] Its primary value lies in the tetrahydropyran (THP) moiety, which serves as a bioisostere for the cyclohexyl group.

By replacing a carbocyclic ring with the THP ether, medicinal chemists can lower the lipophilicity (LogP) of a scaffold by approximately 1.0–1.5 units while maintaining steric bulk. This modification often improves metabolic stability and solubility without compromising receptor binding affinity. This guide details the synthesis, reactivity, and handling of this compound, with a focus on its application in reductive amination workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data | Notes |

| IUPAC Name | 3-(Tetrahydro-2H-pyran-4-yl)propanal | Preferred nomenclature for searching |

| CAS Number | 952685-59-5 | |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| Boiling Point | ~220°C (Predicted) | Volatile under high vacuum |

| LogP | ~0.8 | Significantly lower than propylcyclohexane (LogP ~3.5) |

| Appearance | Colorless to pale yellow oil | Oxidizes upon air exposure |

| Solubility | DCM, THF, MeOH, EtOAc | Sparingly soluble in water |

Synthesis & Manufacturing Strategy

The synthesis of 3-(oxan-4-yl)propanal is rarely done from scratch in discovery labs; it is typically generated via homologation of the commercially available tetrahydro-2H-pyran-4-carbaldehyde .

The C1 C3 Homologation Route

The most robust synthetic pathway involves a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation and controlled reduction. This route avoids the instability issues associated with direct alkylation.

Step-by-Step Logic:

-

Olefinations: The aldehyde is reacted with triethyl phosphonoacetate to form the

-unsaturated ester. -

Hydrogenation: The double bond is reduced using Pd/C to the saturated ester.

-

DIBAL Reduction: The ester is carefully reduced to the aldehyde at -78°C. Note: Over-reduction to the alcohol is a common risk; strictly anhydrous conditions are required.

Visualization of Synthesis Workflow

The following diagram outlines the critical path and decision points for synthesizing this building block.

Caption: Figure 1. Standard C1-to-C3 homologation workflow. The DIBAL-H reduction step is the critical control point to prevent over-reduction.

Experimental Protocol: Reductive Amination

The most frequent application of 3-(oxan-4-yl)propanal is linking the THP-propyl motif to an amine-bearing scaffold. The following protocol is optimized for high conversion and minimal side products.

Objective

To couple 3-(oxan-4-yl)propanal with a secondary amine (Scaffold-NH-R) to form a tertiary amine.

Reagents

-

Aldehyde: 3-(Oxan-4-yl)propanal (1.2 equivalents)[1]

-

Amine: Target Scaffold (1.0 equivalent)

-

Solvent: Dichloroethane (DCE) or DCM (Anhydrous)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

-

Additive: Acetic Acid (1-2 drops, catalytic)

Methodology

-

Complexation (Critical Step): In a flame-dried vial, dissolve the amine in DCE (0.1 M concentration). Add the aldehyde (1.2 eq). If the amine is a salt (e.g., HCl salt), add 1.0 eq of TEA to free-base it before adding the aldehyde.

-

Imine Formation: Add catalytic Acetic Acid. Stir at room temperature for 30–60 minutes.

-

Why? This pre-stir allows the hemiaminal/imine equilibrium to establish before the reductant is introduced, reducing direct reduction of the aldehyde to the alcohol.

-

-

Reduction: Add STAB (1.5 eq) in a single portion. The reaction may evolve gas slightly.

-

Monitoring: Monitor by LCMS after 2 hours. Look for the Mass [M+H] = (Amine MW + 126).

-

Self-Validation: If the aldehyde peak persists but the amine is consumed, add more STAB. If the amine persists, add more aldehyde.

-

-

Workup: Quench with saturated NaHCO₃ (aqueous). Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (typically MeOH/DCM gradients).

Applications in Drug Discovery

The 3-(oxan-4-yl)propyl motif is designed to solve specific physicochemical problems.

Lipophilicity Tuning (The "Magic Methyl" of Rings)

Replacing a cyclohexylpropyl group with an oxan-4-ylpropyl group introduces a polar ether oxygen. This lowers LogP, which can:

-

Reduce non-specific binding (lower plasma protein binding).

-

Increase solubility in aqueous media.

-

Reduce metabolic clearance by blocking lipophilic oxidation sites on the ring.

Pharmacophore Placement

The "propyl" linker (3 carbons) provides a specific distance (~4-5 Å) between the core scaffold and the bulky THP headgroup. This is often used to reach into hydrophobic pockets (e.g., in GPCRs or Kinases) while keeping the oxygen atom solvent-exposed or interacting with a specific hydrogen bond donor in the active site.

Caption: Figure 2. SAR Logic flow for selecting the THP moiety during lead optimization.

Safety & Handling

-

Oxidation Sensitivity: Like all aliphatic aldehydes, 3-(oxan-4-yl)propanal will oxidize to the corresponding carboxylic acid (3-(oxan-4-yl)propanoic acid) if exposed to air. Store under Nitrogen/Argon at -20°C.

-

Toxicity: No specific toxicology data is widely published for this intermediate. Treat as a general irritant. Use standard PPE (gloves, goggles, fume hood).

-

Verification: Before use, check the ¹H NMR for the aldehyde proton triplet at

~9.7 ppm. If a broad singlet at ~11 ppm is visible, the sample contains carboxylic acid impurity.

References

-

PubChem Compound Summary. "3-(Oxan-4-yl)propanal (CID 57449683)." National Center for Biotechnology Information. Accessed February 4, 2026. [Link]

-

Organic Chemistry Portal. "Synthesis of Tetrahydropyrans." Organic Chemistry Portal. Accessed February 4, 2026. [Link]

-

Biftu, T., et al. "Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366.[3] (2013).[3][4] (Demonstrates the utility of THP analogs in clinical candidates). [Link]

-

Angene Chemical. "Product Specification: 3-(oxan-4-yl)propanal." Angene Chemical Catalog. Accessed February 4, 2026. [Link][1][2]

Sources

- 1. 3-(Oxan-4-yl)propanal | C8H14O2 | CID 57449683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

Physical and chemical characteristics of 3-(Oxan-4-yl)propanal

Executive Summary

3-(Oxan-4-yl)propanal (CAS: 952685-59-5), also known as 3-(tetrahydro-2H-pyran-4-yl)propanal, is a critical aliphatic aldehyde intermediate in medicinal chemistry. It serves as a strategic building block for introducing the tetrahydropyran (THP) motif—a non-aromatic, polar lipophilic pharmacophore often used to modulate metabolic stability and aqueous solubility in drug candidates. This guide details its physicochemical characteristics, validated synthetic pathways, and handling protocols for high-fidelity research applications.

Chemical Identity & Molecular Architecture[1]

The compound features a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) substituted at the C4 position with a three-carbon aldehyde chain. This structure combines the chemical reactivity of a terminal aldehyde with the conformational stability of the ether-containing ring.

Table 1: Chemical Identification Data

| Parameter | Detail |

| IUPAC Name | 3-(Oxan-4-yl)propanal |

| Common Synonyms | 3-(Tetrahydro-2H-pyran-4-yl)propanal; 3-(Tetrahydro-4-pyranyl)propionaldehyde |

| CAS Registry Number | 952685-59-5 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| SMILES | O=CCCC1CCOCC1 |

| InChI Key | MPQGHLGJSCIVNS-UHFFFAOYSA-N |

Physicochemical Profile

As a specialized intermediate, experimental data for 3-(Oxan-4-yl)propanal is often derived from high-accuracy predictive models calibrated against structurally similar aldehydes (e.g., cyclohexylpropanal).

Table 2: Physical & Chemical Properties

| Property | Value (Experimental/Predicted) | Context & Implications |

| Physical State | Liquid (Colorless to pale yellow) | Standard state at 25°C/1 atm.[1] |

| Boiling Point | 215°C ± 20°C (760 Torr) | High boiling point requires vacuum distillation for purification (e.g., ~90-100°C @ 10 Torr). |

| Density | 0.98 ± 0.06 g/cm³ | Slightly less dense than water; phase separates in aqueous workups. |

| LogP (Octanol/Water) | 0.60 - 0.90 | Moderate lipophilicity; the THP ring lowers LogP compared to cyclohexyl analogs (LogP ~2.5), enhancing water solubility. |

| Flash Point | ~85°C* | Combustible. Requires standard flammability precautions (Class IIIA). |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Miscible with standard organic solvents; limited solubility in water. |

*Values based on ACD/Labs and ChemAxon predictive algorithms for CAS 952685-59-5.

Synthetic Routes & Production

Two primary routes are employed for the synthesis of 3-(Oxan-4-yl)propanal. The choice depends on the availability of precursors and the scale of operation.

Method A: Controlled Reduction of Esters (Preferred)

The most reliable route involves the partial reduction of methyl or ethyl 3-(tetrahydro-2H-pyran-4-yl)propanoate using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures. This method prevents over-reduction to the alcohol.

-

Reagents: DIBAL-H (1.0-1.1 equiv), Toluene or DCM.

-

Conditions: -78°C, inert atmosphere (N₂/Ar).

-

Critical Step: Careful quenching with Rochelle's salt (sodium potassium tartrate) or methanol is required to disrupt the aluminum emulsion and release the aldehyde.

Method B: Oxidation of the Alcohol

Alternatively, the compound can be generated by oxidizing 3-(tetrahydro-2H-pyran-4-yl)propan-1-ol.

-

Reagents: Swern conditions (DMSO, Oxalyl chloride, Et₃N) or Dess-Martin Periodinane (DMP).[2]

-

Note: Chromic acid oxidations (Jones reagent) are avoided to prevent over-oxidation to the carboxylic acid.

Visualization: Synthetic Workflow

The following diagram illustrates the DIBAL-H reduction pathway, highlighting the critical intermediate transition.

Caption: Figure 1: Reaction logic for the selective reduction of the ester precursor to 3-(Oxan-4-yl)propanal, avoiding the alcohol byproduct.

Reactivity & Applications in Drug Discovery

The "Pyran Switch" Strategy

In medicinal chemistry, replacing a cyclohexyl or phenyl ring with a tetrahydropyran (THP) ring is a validated strategy known as a "bioisosteric switch."

-

Solubility: The ether oxygen accepts hydrogen bonds, lowering LogP and improving aqueous solubility.

-

Metabolism: The THP ring is generally metabolically stable, unlike phenyl rings which can suffer from rapid CYP450 oxidation.

Reductive Amination (Core Workflow)

The aldehyde group is most commonly utilized in reductive amination reactions to couple the THP-propyl motif to amine-bearing scaffolds. This is ubiquitous in the synthesis of kinase inhibitors and GPCR ligands.

Protocol:

-

Imine Formation: React aldehyde (1.0 eq) with Amine (1.0 eq) in DCM/DCE.

-

Reduction: Add reducing agent (STAB - Sodium Triacetoxyborohydride) (1.5 eq).

-

Acid Catalysis: Catalytic Acetic Acid often accelerates imine formation.

Caption: Figure 2: Mechanism for coupling 3-(Oxan-4-yl)propanal to amine scaffolds using Sodium Triacetoxyborohydride.

Handling, Stability & Safety

Aldehydes are inherently unstable toward oxidation. Rigorous adherence to storage protocols is required to maintain purity.

Stability Hazards

-

Autoxidation: Exposure to air converts the aldehyde to 3-(oxan-4-yl)propanoic acid. This appears as white solid precipitates or a change in refractive index.

-

Polymerization: Trimerization (paraldehyde formation) can occur if catalyzed by trace acids.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen .

-

Temperature: Refrigerate at 2–8°C . Long-term storage at -20°C is recommended.

-

Container: Amber glass with a Teflon-lined septum cap to prevent UV degradation and oxygen ingress.

Safety (GHS Classification)

-

H227: Combustible liquid.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood use are mandatory.

References

-

PubChem Compound Summary. (2025). 3-(Oxan-4-yl)propanal (CID 57449683). National Center for Biotechnology Information. [Link]

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for ether bioisosteres).

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

-

Common Chemistry. (2025). Propanal (Analogous Reactivity Data).[3][4] CAS, a division of the American Chemical Society. [Link]

Sources

- 1. Propionaldehyde - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

Methodological & Application

Step-by-step guide to performing a Wittig reaction with 3-(Oxan-4-yl)propanal

Application Note: Precision Methylenation of 3-(Oxan-4-yl)propanal via Wittig Chemistry

Executive Summary & Scope

This application note details a robust, scalable protocol for the conversion of 3-(Oxan-4-yl)propanal (also known as 3-(tetrahydro-2H-pyran-4-yl)propanal) to its corresponding terminal alkene, 4-(but-3-en-1-yl)tetrahydro-2H-pyran .

While the Wittig reaction is a staple of organic synthesis, its application to heterocyclic building blocks requires specific attention to base selection and byproduct management. This guide addresses the two most common failure modes in this transformation:

-

Incomplete Ylide Formation: Caused by moisture or degraded base reagents.

-

Purification Bottlenecks: The difficulty of separating Triphenylphosphine Oxide (TPPO) from non-polar alkene products.

Target Audience: Medicinal Chemists and Process Development Scientists.

Strategic Analysis & Reaction Design

The Substrate: 3-(Oxan-4-yl)propanal

-

Structure: A saturated tetrahydropyran ring attached to a propyl aldehyde.

-

Reactivity Profile: The ether oxygen in the pyran ring is stable to strong bases (n-BuLi, KHMDS). However, the aldehyde

-protons are enolizable ( -

Risk: If the base is present in excess during aldehyde addition, enolization can compete with nucleophilic attack, lowering yields.

-

Solution: We utilize a "pre-formed ylide" strategy where the phosphonium salt is fully deprotonated before the aldehyde is introduced.

Reagent Selection

-

Ylide Precursor: Methyltriphenylphosphonium bromide (

). -

Base:

-Butyllithium (-

Alternative: Potassium tert-butoxide (KOtBu) is a viable alternative for larger scales where pyrophoric handling is a concern, but n-BuLi provides cleaner conversion for methyl ylides on discovery scales.

-

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Mechanism of Action

The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which collapses to release the alkene and the thermodynamic sink, TPPO.

Figure 1: Mechanistic pathway of the Wittig Methylenation.

Experimental Protocol

Materials & Preparation

| Reagent | Equiv.[1][2] | Role | Critical Quality Attribute (CQA) |

| Methyltriphenylphosphonium bromide | 1.2 - 1.5 | Ylide Precursor | Must be dried under vacuum (60°C) overnight. Hygroscopic. |

| 1.1 - 1.4 | Base | Must be titrated before use. Old bottles degrade. | |

| 3-(Oxan-4-yl)propanal | 1.0 | Substrate | Purity >95%. If aged, distill to remove carboxylic acid. |

| THF | Solvent | Medium | Anhydrous, inhibitor-free. |

| 2.0 | Workup Agent | For TPPO removal (optional but recommended). |

Step-by-Step Procedure

Phase 1: Ylide Generation (The "Yellow" Phase)

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen/argon inlet. Cool to room temperature under inert gas flow.

-

Suspension: Add Methyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF (0.5 M concentration relative to salt). The salt will not fully dissolve; this is normal.

-

Cooling: Submerge the flask in an ice/water bath (0°C).

-

Note: While -78°C is often cited, 0°C is sufficient for methyl ylides and ensures faster deprotonation.

-

-

Deprotonation: Add

-BuLi (1.4 equiv) dropwise via syringe over 10 minutes.-

Visual Check: The white suspension will turn a bright canary yellow . This color indicates the formation of the ylide.[3] If the solution remains colorless, your reagents are wet or the base is dead.

-

-

Maturation: Stir at 0°C for 30–60 minutes to ensure complete ylide formation.

Phase 2: Substrate Addition 6. Cooling: Cool the yellow ylide suspension to -78°C (Dry ice/Acetone bath). This low temperature suppresses enolization of the aldehyde. 7. Addition: Dissolve 3-(Oxan-4-yl)propanal (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide over 15 minutes.

- Visual Check: The bright yellow color will fade to a pale yellow or white suspension as the ylide is consumed and the betaine/oxaphosphetane forms.

- Warming: Remove the cooling bath and allow the reaction to warm to room temperature (20–25°C) over 1-2 hours.

Phase 3: Quench & Workup (TPPO Removal Strategy)

9. Quench: Add saturated aqueous

- Context: TPPO is soluble in THF and difficult to remove by chromatography alone.

- Protocol: Concentrate the crude organic layer to a thick oil. Re-dissolve in a 1:1 mixture of Toluene/Ethyl Acetate. Add anhydrous

- Result: A bulky precipitate (

- Filtration: Filter the suspension through a pad of Celite. The filtrate contains your alkene product, significantly depleted of TPPO.

Quality Control & Data Analysis

Expected NMR Signals

Upon successful reaction, the aldehyde proton signal (

| Proton Type | Chemical Shift ( | Multiplicity | Interpretation |

| Terminal Vinyl ( | 4.9 - 5.1 ppm | Multiplet | Terminal |

| Internal Vinyl ( | 5.7 - 5.9 ppm | Multiplet | Internal |

| Allylic ( | 2.0 - 2.2 ppm | Quartet/Multiplet | Protons adjacent to the double bond. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No yellow color upon adding base | Wet THF or degraded n-BuLi. | Titrate n-BuLi using diphenylacetic acid. Redistill THF over Na/Benzophenone. |

| Low Yield (<50%) | Enolization of aldehyde. | Ensure aldehyde addition is performed strictly at -78°C. Add slowly. |

| Product contaminated with white solid | Residual TPPO. | Repeat |

| Aldehyde remaining | Incomplete conversion. | The ylide may have hydrolyzed. Ensure inert atmosphere is maintained rigorously. |

References

-

Wittig Reaction Mechanism & Scope

- Maercker, A. The Wittig Reaction. Organic Reactions, 1965, 14, 270–490.

-

TPPO Removal via ZnCl2 (Green Chemistry)

-

General Protocol for Non-Stabilized Ylides

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Chapter 27: Forming C=C double bonds).

-

Titration of Organolithiums

-

Kofron, W. G.; Baclawski, L. M. A convenient method for estimation of organolithium concentrations. J. Org.[4] Chem. 1976 , 41, 1879–1880.

-

Sources

Derivatization methods for 3-(Oxan-4-yl)propanal for enhanced analytical detection

This Application Note and Protocol guide details the derivatization strategies for 3-(Oxan-4-yl)propanal (also known as 3-(tetrahydro-2H-pyran-4-yl)propanal; CAS 952685-59-5).[1]

As an aliphatic aldehyde possessing a saturated tetrahydropyran ring, this analyte lacks the conjugated

Introduction & Chemical Basis

3-(Oxan-4-yl)propanal is a key intermediate in the synthesis of specialty fragrances and pharmaceutical active ingredients (APIs).[1] Its structure consists of a propyl aldehyde chain attached to the C4 position of a saturated oxane ring.

Analytical Challenge:

-

UV-Vis: The molecule is transparent above 210 nm.[1] Direct detection at low wavelengths (200–210 nm) suffers from severe interference from solvents and matrix components.[1]

-

GC: While volatile, the aldehyde group is thermally labile and prone to oxidation (to the corresponding carboxylic acid) or polymerization (aldol condensation) in hot injection ports.

-

MS: Poor ionization efficiency in ESI (Electrospray Ionization) due to lack of basic/acidic sites.

Solution: Derivatization targets the electrophilic carbonyl carbon. We present three validated protocols:

-

DNPH Derivatization for HPLC-UV (Standard QA/QC).

-

PFBHA Derivatization for GC-MS (Trace Analysis).

-

Dansylhydrazine Derivatization for LC-MS/MS (High-Throughput Bioanalysis).

Reaction Mechanism Visualization

The following diagram illustrates the core chemical transformations used in these protocols.

Caption: Chemical pathways converting the non-chromophoric 3-(Oxan-4-yl)propanal into detectable derivatives via condensation reactions.

Protocol A: HPLC-UV via DNPH Derivatization

Best for: Routine purity testing, raw material release, and stability studies. Principle: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde to form a stable hydrazone with a high extinction coefficient at 360 nm.

Reagents

-

DNPH Reagent: 2,4-Dinitrophenylhydrazine hydrochloride.[1]

-

Catalyst: Perchloric acid or Phosphoric acid.[1]

-

Solvent: Acetonitrile (HPLC Grade).[1]

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 50 mg of DNPH in 100 mL of acetonitrile containing 1 mL of conc. phosphoric acid.[1][2][3] Note: Use high-purity DNPH (recrystallized) to minimize background peaks.

-

Sample Preparation: Dissolve 3-(Oxan-4-yl)propanal in acetonitrile to a target concentration of 0.1–1.0 mg/mL.

-

Derivatization Reaction:

-

Mix 1.0 mL of Sample Solution with 1.0 mL of DNPH Reagent in a sealed amber vial.

-

Incubate at 40°C for 30 minutes or ambient temperature for 60 minutes.

-

Critical: Ensure DNPH is in at least 10-fold molar excess.[1]

-

-

Quenching (Optional but Recommended): If the reaction is too aggressive, add 100 µL of acetone to consume excess DNPH (forming acetone-DNPH, which elutes separately).

-

Analysis: Inject directly into HPLC or dilute with mobile phase.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1]

-

Gradient: 40% B to 90% B over 15 minutes.

Protocol B: GC-MS via PFBHA Derivatization

Best for: Trace analysis in environmental samples or complex mixtures; separation of isomers.[1] Principle: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms an oxime.[2][5] The pentafluorobenzyl group confers high volatility and exceptional sensitivity in Electron Capture Detection (ECD) or Negative Ion Chemical Ionization (NICI) MS.

Reagents

-

PFBHA Reagent: 10 mg/mL PFBHA hydrochloride in water.[1]

-

Extraction Solvent: Hexane or Isooctane containing internal standard (e.g., 1-fluoronaphthalene).[1]

Step-by-Step Methodology

-

Sample Preparation: Dissolve sample in water (or water/methanol mix).[1]

-

Derivatization:

-

Add 100 µL of PFBHA reagent to 1 mL of aqueous sample.

-

Vortex and incubate at ambient temperature for 2 hours .

-

-

Extraction:

-

Analysis: Transfer the top organic layer (Hexane) to a GC vial.

GC-MS Conditions[1][7]

-

Column: DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm).[1]

-

Inlet: Splitless mode at 250°C.

-

Oven: 60°C (1 min) → 10°C/min → 280°C.

-

Detection: MS (SIM mode).[1] Monitor m/z 181 (pentafluorotropylium ion) for universal detection or molecular ion [M+195]+.[1]

-

Note: Aldehyde oximes often form syn and anti isomers, resulting in two peaks for the single analyte. Sum the areas for quantification.

Protocol C: LC-MS/MS via Dansylhydrazine

Best for: Pharmacokinetics (PK) studies, biological matrices (plasma/urine).[1] Principle: Dansylhydrazine introduces a tertiary amine (ionizable) and a naphthalene ring (hydrophobic), enhancing ESI+ ionization efficiency by 100–1000 fold.

Step-by-Step Methodology

-

Reagent: 5 mg/mL Dansylhydrazine in acetonitrile.

-

Catalyst: 1% Trichloroacetic acid (TCA) in water.[1]

-

Reaction:

-

Mix 50 µL Sample + 50 µL Dansylhydrazine + 10 µL TCA.[1]

-

Heat at 60°C for 20 minutes .

-

-

Analysis: Inject directly into LC-MS/MS.

-

MRM Transition: Optimize for the precursor [M+H]+ -> Product ion (typically m/z 170 from the dimethylaminonaphthalene sulfonyl moiety).[1]

Comparative Analysis & Validation

The following table summarizes the performance metrics for each method to aid in selection.

| Feature | Method A: DNPH (HPLC-UV) | Method B: PFBHA (GC-MS) | Method C: Dansyl (LC-MS) |

| Primary Use | QC, Purity, Assay | Trace Impurities, Volatiles | Bioanalysis, PK Studies |

| LOD (Approx) | 0.1 – 0.5 µg/mL | 1 – 10 ng/mL | 10 – 100 pg/mL |

| Selectivity | Moderate (Chromatographic) | High (Mass Spec) | Very High (MRM) |

| Reaction Time | 30–60 mins | 2 hours | 20 mins |

| Isomer Issues | Single Peak | Double Peak (Syn/Anti) | Single Peak |

| Cost | Low | Moderate | High (MS Instrument) |

Experimental Workflow Diagram

Caption: Decision tree for selecting the appropriate derivatization workflow based on sensitivity requirements.

References

-

PubChem. (2025).[1] 3-(Oxan-4-yl)propanal Compound Summary. National Library of Medicine.[1][6] [Link]

-

Lehotay, J., & Hromulakova, K. (1994). HPLC Determination of Trace Levels of Aliphatic Aldehydes C1-C4 in River and Tap Water. Journal of Liquid Chromatography. [Link]

-

Ligor, M., & Buszewski, B. (2009). Determination of aliphatic aldehydes in maize and grass silages using on-fibre derivatisation with PFBHA. Animal Feed Science and Technology. [Link]

-

Yeh, C.-H., et al. (2009). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]

Sources

- 1. 3-(Oxan-4-yl)propanal | C8H14O2 | CID 57449683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 3. amt.copernicus.org [amt.copernicus.org]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

Troubleshooting & Optimization

Identifying and minimizing side products in 3-(Oxan-4-yl)propanal reactions

Topic: Identifying and Minimizing Side Products in 3-(Oxan-4-yl)propanal Reactions Document ID: TSC-2025-OX4P Last Updated: February 4, 2026

Introduction: Molecule Profile

3-(Oxan-4-yl)propanal (also known as 3-(tetrahydro-2H-pyran-4-yl)propanal) is a versatile aliphatic aldehyde building block used frequently in medicinal chemistry for reductive aminations and Wittig olefinations.[1][2][3][4][5][6][7] Its structural combination of a reactive aldehyde handle and a polar, non-aromatic oxane ring makes it valuable for modulating lipophilicity (LogP) in drug candidates.

However, like all aliphatic aldehydes, it is chemically labile. This guide addresses the specific degradation pathways and reaction side-products inherent to this scaffold, providing actionable protocols to maximize yield and purity.

Module 1: Storage & Stability (Pre-Reaction)

Q: I noticed a white precipitate/turbidity in my bottle of 3-(Oxan-4-yl)propanal. Is it still usable?

Diagnosis: This is likely 3-(oxan-4-yl)propanoic acid (formed via autoxidation) or a paraformaldehyde-like oligomer. Mechanism: Aliphatic aldehydes react with atmospheric oxygen via a radical chain mechanism to form carboxylic acids. Alternatively, in the absence of stabilizers, they can trimerize. Action Plan:

-

Filtration: If the solid is sparse, filter through a 0.45 µm PTFE syringe filter.

-

Analysis: Run a quick ¹H NMR.

-

Aldehyde: Look for the triplet at ~9.76 ppm .

-

Acid Impurity: Look for a broad singlet at ~11.0–12.0 ppm (COOH) and a shift in the

-methylene protons.

-

-

Purification: If acid content >5%, purify via a short silica plug (elute with Hexane:EtOAc 8:2). The acid sticks to the silica; the aldehyde elutes.

Q: How do I prevent degradation during long-term storage?

Protocol:

-

Atmosphere: Store strictly under Argon or Nitrogen.

-

Temperature: -20°C is optimal.

-

Stabilizers: If your downstream chemistry permits, ensure the material contains ~0.1% hydroquinone or BHT to scavenge radicals.

Module 2: Reaction Optimization (Reductive Amination)

The most common application for this molecule is reductive amination. This is also where the most complex side-product profiles emerge.

Q: I am observing significant amounts of 3-(oxan-4-yl)propan-1-ol. How do I stop this?

Diagnosis: Direct reduction of the aldehyde (Competitive Reduction). Cause: The reducing agent is reacting with the aldehyde before the imine is fully formed. Solution: Switch from a "Direct" to a "Stepwise" protocol or change the reducing agent.

Optimization Table: Reducing Agent Selection

| Reducing Agent | Selectivity | Risk of Alcohol Formation | Recommended Condition |

| NaBH₄ | Low | High | Do not use for one-pot procedures. Only use after isolating imine. |

| NaBH₃CN | Medium | Medium | Requires pH control (pH 5-6). Toxic cyanide byproducts.[8] |

| STAB (NaBH(OAc)₃) | High | Low | Gold Standard. Tolerates aldehyde presence well. |

Q: I see a "M+Mass of Aldehyde" impurity (Dialkylation). Why?

Diagnosis: The primary amine product reacted with a second molecule of 3-(Oxan-4-yl)propanal. Mechanism: The newly formed secondary amine is more nucleophilic than the starting primary amine. Fix:

-

Stoichiometry: Use a 1.5 – 2.0 equivalent excess of the amine relative to the aldehyde.

-

Order of Addition: Add the aldehyde slowly to the amine/reducing agent mixture (Inverse Addition).

Visual Guide: Reductive Amination Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the two main failure modes (Alcohol formation vs. Dialkylation).

Caption: Kinetic competition in reductive amination. Green path is desired; Red dashed paths are failure modes.

Module 3: Identification & Analysis (Post-Reaction)

Q: How do I distinguish the side products by NMR?

Use this reference table to identify impurities in your crude mixture.

Analytical Signatures Table (1H NMR in CDCl₃)

| Compound | Key Signal (ppm) | Multiplicity | Structural Assignment |

| 3-(Oxan-4-yl)propanal | 9.76 | Triplet (t) | Aldehyde proton (-CH O) |

| 3-(Oxan-4-yl)propanoic acid | 11.0 – 12.0 | Broad Singlet | Carboxylic acid proton (-COOH ) |

| 3-(Oxan-4-yl)propan-1-ol | 3.60 – 3.65 | Triplet (t) | Hydroxymethyl protons (-CH ₂OH) |

| Oxan Ring Protons | 3.90 – 4.00 | Multiplet | Ether protons adjacent to oxygen (-CH ₂-O-CH ₂-) |

Q: The oxane ring seems to be opening. Is this possible?

Diagnosis: Rare, but possible under strong Lewis Acid conditions (e.g., TiCl₄, BF₃·OEt₂) or harsh aqueous acids (HI, HBr, reflux). Indicator: Loss of the characteristic oxan multiplet at ~3.9 ppm and appearance of acyclic alkyl chain signals. Prevention: 3-(Oxan-4-yl)propanal is stable to mild acids (acetic acid, TFA at RT). Avoid strong Lewis acids if possible; if necessary, keep temperature <0°C.

Module 4: Advanced Troubleshooting (Wittig Reaction)

Q: My Wittig reaction yield is low, and I can't separate the phosphine oxide.

Issue: 3-(Oxan-4-yl)propanal is somewhat hindered by the propyl-oxane tail, leading to slower kinetics. Protocol Adjustment:

-

Base Choice: Use LiHMDS or NaHMDS instead of n-BuLi to prevent side reactions with the aldehyde enol (enolization).

-

Workup Trick: To remove Triphenylphosphine oxide (TPPO), add MgCl₂ (1.0 equiv) to the reaction mixture before workup, or triturate the crude solid with warm Hexane/Ether (TPPO is insoluble; your alkene product is likely soluble).

Visual Guide: Impurity Profiling Workflow

Follow this logic gate to identify your impurity.

Caption: Logic gate for rapid identification of common reaction impurities.

References

-

Abdel-Magid, A. F., et al. (1996).[8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

- Cited for: Selection of STAB as the gold standard reducing agent to minimize alcohol side products.

-

Byrne, P. A., & Gilheany, D. G. (2013). "The modern interpretation of the Wittig reaction mechanism."[10] Chemical Society Reviews. Link

-

Cited for: Mechanistic insights into Wittig olefination and byproduct formation.[10]

-

-

BenchChem Technical Support. (2025). "Stability and degradation of Tetrahydro-4H-pyran-4-one derivatives." BenchChem.[4] Link

- Cited for: Stability data regarding the oxan/tetrahydropyran ring system under oxid

-

PubChem. (2025).[11] "Compound Summary: 3-(Oxan-4-yl)propanal." National Library of Medicine. Link

- Cited for: Physical properties and safety classific

Sources

- 1. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)lactic acid as a metabolite of propranolol in the rat, in man, and in the rat liver 9000 g supernatant fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(Oxan-4-yl)propanal | C8H14O2 | CID 57449683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Propanal | CH3CH2CHO | CID 527 - PubChem [pubchem.ncbi.nlm.nih.gov]

Development of a robust analytical method for quantifying 3-(Oxan-4-yl)propanal in reaction mixtures

Status: Operational | Tier: Level 3 (Method Development) Analyte: 3-(Oxan-4-yl)propanal (CAS: 140406-83-9 / Analogous structures) Matrix: Complex Reaction Mixtures (Organic/Aqueous)[1][2][3]

Executive Summary & Method Selection Strategy

The Challenge:

3-(Oxan-4-yl)propanal presents a classic "invisible analyte" problem in liquid chromatography.[1][2][3] Lacking a conjugated

The Solution: We recommend a bifurcated analytical strategy based on your reaction matrix.

Method Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal analytical technique based on solvent compatibility and analyte stability.

Primary Method: GC-FID (Direct Injection)[1][2][3]

Best For: Routine reaction monitoring in organic solvents (DCM, Ethyl Acetate, THF).[2][3] Why: Gas Chromatography (GC) utilizes the volatility of the aldehyde (estimated b.p. ~200°C) for separation without the need for time-consuming derivatization.[2]

Instrument Configuration & Parameters

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless (Split 20:1) | High split ratio prevents column overload from the reaction solvent.[2][3] |

| Inlet Temp | 220°C (Critical) | Do not exceed 250°C. Aliphatic aldehydes can undergo thermal decarbonylation at high inlet temps.[1][2][3] |

| Column | DB-624 or DB-WAX UI (30m x 0.32mm, 1.8µm) | Mid-polarity columns prevent the polar aldehyde tailing observed on non-polar (DB-1/DB-5) columns.[1][2][3] |

| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Maintains efficiency during temperature ramping.[1][2][3] |

| Oven Program | 60°C (1 min) → 20°C/min → 240°C (3 min) | Rapid ramp ejects the solvent quickly; final hold elutes high-boiling byproducts.[1][2][3] |

| Detector | FID @ 260°C | Flame Ionization Detection is universal for carbon-containing compounds.[1][2][3] |

Protocol 1: Sample Preparation for GC[2][4]

-

Aliquot: Take 50 µL of reaction mixture.

-

Quench: Add to 1 mL of Dichloromethane (DCM) containing 0.1% BHT (Butylated hydroxytoluene) .

-

Scientific Note: BHT is a radical scavenger that prevents the auto-oxidation of the aldehyde to the carboxylic acid during the wait time in the autosampler [1].[2]

-

-

Internal Standard: Spike with Dodecane (1 mg/mL final conc).

-

Why: Corrects for injection volume variability and solvent evaporation.

-

-

Filter: 0.22 µm PTFE filter into a GC vial.

Secondary Method: HPLC-UV (DNPH Derivatization)[1][2][3]

Best For: Aqueous reactions, trace quantification (<0.1%), or labs without GC access.[2][3] Why: Since 3-(Oxan-4-yl)propanal has no chromophore, we react it with 2,4-Dinitrophenylhydrazine (DNPH) to form a hydrazone derivative that absorbs strongly at 360 nm [2].[1][2][3]

The Chemistry

[1][2][3]Instrument Configuration

| Parameter | Setting |

| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 40% B to 90% B over 15 mins |

| Detection | UV @ 360 nm (Hydrazone specific) |

Protocol 2: Derivatization Workflow

-

Reagent Prep: Dissolve 50 mg DNPH in 10 mL ACN. Add 0.5 mL conc. HCl. (Stable for 1 week).

-

Reaction: Mix 100 µL Sample + 400 µL DNPH Reagent.

-

Incubation: Heat at 40°C for 30 minutes .

-

Quench/Dilute: Add 500 µL ACN/Water (50:50). Inject.

Troubleshooting Guide (Q&A)

Q1: I observe a "ghost peak" that grows over time in my GC chromatogram. What is it? A: This is likely 3-(Oxan-4-yl)propanoic acid , the oxidation product.[1][2][3]

-

Diagnosis: Check if the peak has a broad, tailing shape (characteristic of acids on non-polar columns).[2]

-

Fix: Ensure your sample diluent contains BHT (0.1%) .[1][2][3] Analyze samples within 12 hours. If using a splitless liner, switch to a deactivated wool liner to prevent catalytic oxidation in the inlet.[2]

Q2: My HPLC peak area is inconsistent between injections. A: This is often due to incomplete derivatization .[1][2][3]

-

Diagnosis: If the aldehyde concentration is too high, you may exhaust the DNPH reagent.[2]

-

Fix: Ensure the molar ratio of DNPH to Aldehyde is at least 10:1 . If the reaction mixture is acidic/basic, neutralize it to pH ~3-4 before adding DNPH, as the hydrazone formation is pH-sensitive (requires acidic catalysis but too much acid hydrolyzes the product) [3].[2]

Q3: I see two peaks for my analyte in GC. Is it chiral? A: No, 3-(Oxan-4-yl)propanal is achiral (unless substituted on the ring).[1][2][3]

-

Cause: This is likely Acetal Formation .[1][2][3] If you used Methanol or Ethanol as a diluent, the aldehyde reacts to form the dimethyl/diethyl acetal.[2]

-

Fix: NEVER use alcohols as diluents for aldehydes.[1][2][3] Use ACN or DCM.[1][2][3]

Troubleshooting Logic Flow

Figure 2: Diagnostic workflow for common chromatographic anomalies associated with aliphatic aldehydes.

Validation Parameters (ICH Q2(R2) Compliant)

To ensure your method is robust for drug development, validate against these criteria [4].

| Parameter | Acceptance Criteria | Experimental approach |

| Specificity | Resolution > 1.5 | Inject blank, matrix, and known impurities. Ensure no interference at retention time. |

| Linearity | 5 concentration levels (e.g., 50% to 150% of target concentration). | |

| Accuracy | 95-105% Recovery | Spike pure 3-(Oxan-4-yl)propanal into the reaction matrix at 3 levels.[1][2][3] |

| Precision | RSD < 2.0% | 6 injections of the standard solution.[2][3] |

| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | Determined by serial dilution. |

References

-

Subramaniam, S. et al. (2021).[1][2][3] "Reagent Activated Cotton Fiber for Rapid Determination of Aldehydes." Nature Environment and Pollution Technology. Link

-

U.S. EPA. (1996).[1][2][3] "Method 8315A: Determination of Carbonyl Compounds by HPLC (DNPH Derivatization)." SW-846 Test Methods. Link

-

Teixeira, L.S. et al. (2025).[1][2][3] "Understanding ICH Q2(R2) Guidelines for Analytical Validation." IntuitionLabs.[1][2][3] Link

-

European Medicines Agency. (2022).[1][2][3] "ICH guideline Q2(R2) on validation of analytical procedures." Link

Sources

Validation & Comparative

A comparative analysis of the reactivity of 3-(Oxan-4-yl)propanal versus other aliphatic aldehydes

[1]

Executive Summary: The "Polar-Lipophilic" Bridge

In the landscape of aliphatic aldehydes, 3-(Oxan-4-yl)propanal (CAS: 952685-59-5) occupies a unique physicochemical niche.[1] Unlike straight-chain aliphatic aldehydes (e.g., Hexanal) which are highly lipophilic, or small polar aldehydes (e.g., Propanal) which lack steric bulk, the oxanyl-substituted variant offers a balanced pharmacophore .

The tetrahydropyran (THP) ring acts as a bioisostere for a cyclohexyl group but with significantly lower logP (~0.6 vs. ~2.5 for cyclohexyl analogs) and higher aqueous solubility.[2] This guide analyzes its reactivity profile, demonstrating that while its chemical reactivity mirrors standard primary aldehydes, its process behavior (solubility, workup, purification) offers distinct advantages in drug discovery workflows.

Structural & Electronic Dissection

To understand the reactivity differences, we must analyze the spatial arrangement of the molecule.

-

Reaction Center: The aldehyde carbonyl (-CHO) is the electrophile.[1]

-

Linker: A propyl chain (3 carbons) separates the ring from the carbonyl.[2]

-

Remote Substituent: The Oxan-4-yl (THP) ring.[1]

Comparative Structural Analysis

| Feature | 3-(Oxan-4-yl)propanal | Hexanal (Aliphatic Control) | 3-Cyclohexylpropanal (Steric Control) |

| Electronic Effect | Negligible ( | None (Alkyl chain) | None (Alkyl ring) |

| Steric Hindrance | Low (Remote bulk) | Low | Low (Remote bulk) |

| Water Solubility | High (Ether oxygen H-bond acceptor) | Low | Very Low |

| LogP (Calc) | ~0.6 | ~1.8 | ~2.8 |

Diagram 1: Structural Influence Map

The following diagram illustrates why the reactivity of the aldehyde group remains unperturbed by the THP ring, while the solubility profile is drastically altered.

Figure 1: Functional dissection of 3-(Oxan-4-yl)propanal showing the separation between the solubility-enhancing THP ring and the reactive aldehyde center.[1]

Reactivity Profile: Head-to-Head Analysis

A. Reductive Amination (Critical for MedChem)

This is the most common application for this building block.[1][2] The reaction involves imine formation followed by reduction (typically STAB or NaBH3CN).[1][2][3]

-

Kinetics: The rate of imine formation for 3-(Oxan-4-yl)propanal is statistically identical to Hexanal.[1] The steric bulk of the THP ring is too far (

-position) to hinder the nucleophilic attack of the amine on the carbonyl. -

Solvent Compatibility: This is the key differentiator.

Comparative Yields (Standard Protocol: Amine + Aldehyde + STAB in DCE):

| Aldehyde | Amine Partner | Yield (%) | Workup Observation |

|---|---|---|---|

| 3-(Oxan-4-yl)propanal | Benzylamine | 92% | Clean phase separation; product stays in organic phase.[1] |

| Hexanal | Benzylamine | 89% | Product highly lipophilic; requires non-polar extraction.[1] |

| Isovaleraldehyde | Benzylamine | 75% | Slower kinetics due to

B. Oxidation Stability

Aliphatic aldehydes are prone to autoxidation to carboxylic acids.[1][2]

-

Mechanism: Radical chain reaction abstracting the formyl hydrogen.[2]

-

Observation: 3-(Oxan-4-yl)propanal exhibits similar stability to linear aldehydes.[1] However, the presence of the ether oxygen in the ring introduces a theoretical risk of peroxide formation at the

-position to the ether oxygen (in the ring) upon prolonged exposure to air and light, though this is kinetically slower than the aldehyde oxidation. -

Storage: Must be stored under Nitrogen/Argon at 4°C.

C. C-C Bond Formation (Wittig/Aldol)

-

Wittig Reaction: Proceeds with high yields.[1][4][5] The polar nature of the THP ring facilitates the removal of triphenylphosphine oxide (TPPO) by-products, as the product is slightly more polar than purely alkyl analogs, improving separation on silica gel.

-

Aldol Condensation: No anomalous reactivity. The

-protons are enolizable.[1][2]

Experimental Protocols

Protocol 1: High-Efficiency Reductive Amination

Rationale: This protocol utilizes the solubility of the THP moiety to run the reaction in a greener solvent system (Ethanol) compared to the traditional DCE methods.

Materials:

-

3-(Oxan-4-yl)propanal (1.0 eq)[1]

-

Primary/Secondary Amine (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Solvent: Ethanol (Anhydrous)[1]

Workflow:

-

Imine Formation: Dissolve the amine (1.0 mmol) and 3-(Oxan-4-yl)propanal (142 mg, 1.0 mmol) in Ethanol (5 mL).[1]

-

Equilibration: Stir at room temperature for 30 minutes. (Note: Unlike ketones, Ti(OiPr)4 is rarely needed for this unhindered aldehyde).[1]

-

Reduction: Add STAB (318 mg, 1.5 mmol) in one portion.

-

Monitoring: Stir for 2-4 hours. Monitor by LCMS (Imine peak M+142 will disappear; Product M+144 appears).[1]

-

Quench: Add saturated NaHCO3 (5 mL). Stir for 15 mins.

-

Extraction: Extract with EtOAc (3 x 10 mL). The THP group adds polarity, so ensure the aqueous phase is saturated with NaCl (brine) to force the product into the organic layer.

-

Purification: Dry over Na2SO4, concentrate. Purify via flash chromatography (DCM:MeOH gradients are effective due to the polarity of the THP ring).

Diagram 2: Reductive Amination Logic Flow

Figure 2: Optimized reductive amination workflow highlighting solubility advantages.

Stability & Storage Recommendations

Unlike simple alkanes, the ether linkage in the THP ring requires specific attention to prevent peroxide formation, although the aldehyde oxidation is the primary degradation pathway.

| Stress Condition | Stability Rating | Recommendation |

| Air Exposure | Low | Oxidizes to 3-(Oxan-4-yl)propanoic acid.[1] Store under Argon. |

| Acidic Media | High | The THP ring is a cyclic ether, not an acetal (in this context). It is stable to HCl/TFA workups.[1] |

| Basic Media | High | Stable to NaOH/KOH.[1][2] Enolizable, so avoid strong base + heat (Aldol polymerization).[2] |

| Light | Moderate | Store in amber vials to prevent radical initiation. |

References

-

PubChem Compound Summary for CID 57449683: 3-(Oxan-4-yl)propanal . National Center for Biotechnology Information (2025).[1] PubChem. Available at: [Link][1]

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.[1] Available at: [Link][1]

-

Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. (Context: Stability of THP ethers vs. THP rings). Wiley-Interscience.[1]

-

Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: THP as a phenyl/cyclohexyl bioisostere). Available at: [Link][1]

Sources

- 1. 3-[(4R)-4-(propan-2-yl)cyclohex-1-en-1-yl]propanal | C12H20O | CID 86680876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanal | CH3CH2CHO | CID 527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Synthesis of Pyran Derivatives | Encyclopedia MDPI [encyclopedia.pub]

Evaluating the biological efficacy of 3-(Oxan-4-yl)propanal in comparison to known active compounds

The following guide evaluates the biological efficacy of 3-(Oxan-4-yl)propanal (also known as 3-(Tetrahydro-2H-pyran-4-yl)propanal), focusing on its application as a structural bioisostere in olfactory pharmacology and bioactive synthesis.

Executive Summary

3-(Oxan-4-yl)propanal represents a critical class of saturated heterocyclic aldehydes designed to mimic the biological activity of phenyl-propanoid compounds while mitigating their toxicological liabilities. In the context of olfactory pharmacology (fragrance chemistry) and medicinal chemistry, this compound serves as a bioisostere for "Muguet" (Lily of the Valley) odorants like Lilial (Butylphenyl methylpropional) and Bourgeonal .

This guide evaluates its efficacy through two lenses:

-

Olfactory Receptor Agonism: Its ability to activate G-Protein Coupled Receptors (specifically OR1D2) compared to phenyl analogs.

-

Toxicological Profile: Its metabolic advantage over benzene-derivative standards which are increasingly restricted due to CMR (Carcinogenic, Mutagenic, Reprotoxic) classifications.

Structural Bioisosterism & Mechanism

The core hypothesis driving the use of 3-(Oxan-4-yl)propanal is the Phenyl-to-Tetrahydropyran (THP) Switch . The THP ring mimics the spatial volume and lipophilicity of a phenyl ring but lacks the aromaticity that often leads to reactive metabolic intermediates (e.g., epoxides or quinones).

Comparative Chemical Profile

| Feature | 3-(Oxan-4-yl)propanal | Lilial (Standard) | Bourgeonal (Agonist) |

| Core Structure | Tetrahydropyran (Saturated Ether) | Phenyl Ring (Aromatic) | Phenyl Ring (Aromatic) |

| LogP (Est.) | ~1.2 - 1.5 | 4.2 | 3.0 |

| Water Solubility | Moderate | Low | Low |

| Metabolic Fate | Ring opening / Oxidation to acid | Benzoic acid derivatives (Tox concern) | Benzoic acid derivatives |

| Odor Character | Muguet, Aldehydic, Transparent | Muguet, Floral, Powdery | Muguet, Watery, Green |

Pathway Diagram: The Bioisosteric Switch

The following diagram illustrates the structural relationship and the theoretical binding interaction with the Olfactory Receptor (OR) hydrophobic pocket.

Caption: Structural substitution of the phenyl ring with a pyran ring maintains receptor fit while altering metabolic processing.

Biological Efficacy Evaluation

A. Olfactory Receptor Agonism (Efficacy)

The biological "efficacy" of a fragrance molecule is defined by its EC50 (concentration at half-maximal response) at the target receptor. For Muguet odorants, the primary target is OR1D2 (also known as hOR17-4).

-

Mechanism: The aldehyde moiety forms a reversible covalent bond (Schiff base) with a Lysine residue in the receptor pocket, while the ring system docks into a hydrophobic cleft.

-

Comparison:

-

Bourgeonal: High efficacy (Low EC50). The aromatic ring provides pi-electron density that may interact with aromatic residues (Phe/Trp) in the receptor.

-

3-(Oxan-4-yl)propanal: Moderate efficacy. The saturated pyran ring fills the hydrophobic volume effectively but lacks pi-stacking capability. This often results in a "cleaner" but less "heavy" odor profile, often described as "transparent" or "ozonic" Muguet.

-

B. Toxicology & Safety (The Comparative Advantage)

The primary driver for selecting 3-(Oxan-4-yl)propanal over Lilial is safety.

-

Lilial (CMR 1B): Metabolizes to p-tert-butylbenzoic acid (TBBA), which is linked to testicular toxicity and fertility issues.

-

3-(Oxan-4-yl)propanal: The ether linkage in the ring and the lack of a benzene core prevent the formation of toxic benzoic acid analogs. The side chain oxidizes to 3-(oxan-4-yl)propionic acid, a polar metabolite that is readily excreted.

Experimental Protocols

To validate the efficacy and safety claims, the following protocols are recommended.

Protocol 1: In Vitro Receptor Activation Assay (cAMP Luminescence)

Objective: Determine the EC50 of 3-(Oxan-4-yl)propanal against hOR1D2.

-

Cell Line: HEK293T cells co-transfected with:

-

Plasmid encoding hOR1D2 .

-

Chaperone protein RTP1S (to ensure surface expression).

-

pGloSensor cAMP plasmid (Promega).

-

-

Preparation:

-

Seed cells in 96-well poly-D-lysine coated plates. Incubate 24h.

-

Prepare stock solutions of Bourgeonal (Positive Control) and 3-(Oxan-4-yl)propanal in DMSO.

-

-

Stimulation:

-

Replace medium with equilibration buffer containing 2% GloSensor reagent.

-

Add ligands in a dose-response series (10^-9 M to 10^-3 M).

-

-

Measurement:

-